3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-
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Overview
Description
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- is a synthetic organic compound that belongs to the class of furancarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may involve the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbothioamide group: This step involves the reaction of the furan derivative with thiourea or similar reagents under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Furancarboxamides: Compounds with similar structures but different substituents.
Thioamides: Compounds with similar functional groups but different core structures.
Uniqueness
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
178870-34-3 |
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Molecular Formula |
C17H20ClNO2S |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(3-methylbutoxy)phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C17H20ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-5,7,9-11H,6,8H2,1-3H3,(H,19,22) |
InChI Key |
RACYHELXUARKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCCC(C)C |
Origin of Product |
United States |
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